molecular formula C13H20ClNO3 B4133299 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4133299
M. Wt: 273.75 g/mol
InChI Key: ROYSHSVIYFGYMQ-UHFFFAOYSA-N
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Description

2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes an allyloxy group, a methoxybenzyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with an amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with ethylene oxide to form the aminoethanol derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The methoxybenzyl group can be reduced to a benzyl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(allyloxy)-3-methoxybenzyl]amino}ethanol
  • **4-(allyloxy)-3-methoxybenzylamine
  • **2-(3-methoxybenzylamino)ethanol

Uniqueness

2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is unique due to the presence of both the allyloxy and methoxybenzyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-3-8-17-12-5-4-11(9-13(12)16-2)10-14-6-7-15;/h3-5,9,14-15H,1,6-8,10H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYSHSVIYFGYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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